N-ethyl-N'-(4-nitrophenyl)ethanediamide
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Overview
Description
N-ethyl-N'-(4-nitrophenyl)ethanediamide is a chemical compound with significant applications in various scientific fields. It is characterized by its molecular structure, which includes an ethyl group, a nitro group, and an amide linkage. This compound is known for its reactivity and versatility, making it a valuable substance in both research and industrial settings.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitroaniline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis. The temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-ethyl-N'-(4-aminophenyl)ethanediamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are typically used.
Substitution: Nucleophiles like sodium azide and reaction conditions involving polar aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N'-(4-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-ethyl-N'-(4-nitrophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The nitro group is particularly reactive, and its presence can influence the compound's binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-ethyl-N'-(3-nitrophenyl)ethanediamide: Similar structure but with a different position of the nitro group.
N-ethyl-N'-(2-nitrophenyl)ethanediamide: Another positional isomer with distinct reactivity and properties.
Uniqueness: N-ethyl-N'-(4-nitrophenyl)ethanediamide is unique due to its specific arrangement of functional groups, which affects its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-ethyl-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-2-11-9(14)10(15)12-7-3-5-8(6-4-7)13(16)17/h3-6H,2H2,1H3,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXKCSXPQMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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